molecular formula C9H4ClF5O B14884005 2-Chloro-2,2-difluoro-1-(3-(trifluoromethyl)phenyl)ethanone

2-Chloro-2,2-difluoro-1-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B14884005
M. Wt: 258.57 g/mol
InChI Key: HLUPPTGKFKZFNL-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with chloro and difluoro substituents on the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone typically involves the introduction of chloro and difluoro groups onto an aromatic ketone precursor. One common method is the halogenation of a suitable aromatic ketone using reagents such as chlorine and fluorine sources under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its biological activity or as a probe in biochemical assays.

    Medicine: Potential use in drug development or as a pharmacological tool.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,2-difluoro-1-phenyl-ethanone: Lacks the trifluoromethyl group.

    2-Chloro-2,2-difluoro-1-(4-trifluoromethyl-phenyl)-ethanone: Similar structure but with the trifluoromethyl group in a different position.

    2-Bromo-2,2-difluoro-1-(3-trifluoromethyl-phenyl)-ethanone: Bromine instead of chlorine.

Properties

Molecular Formula

C9H4ClF5O

Molecular Weight

258.57 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4ClF5O/c10-8(11,12)7(16)5-2-1-3-6(4-5)9(13,14)15/h1-4H

InChI Key

HLUPPTGKFKZFNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)Cl

Origin of Product

United States

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